Ethyl 3,5-dibromobenzenecarboximidate
Description
Ethyl 3,5-dibromobenzenecarboximidate is a brominated aromatic compound featuring a carboximidate functional group (N-substituted imidate ester) attached to an ethyl group. This structure renders it valuable in organic synthesis, particularly as a building block for pharmaceuticals, agrochemicals, and advanced materials. Its reactivity is influenced by the electron-withdrawing bromine substituents at the 3- and 5-positions of the benzene ring, which enhance electrophilic substitution selectivity and stabilize intermediates in coupling reactions.
Properties
IUPAC Name |
ethyl 3,5-dibromobenzenecarboximidate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Br2NO/c1-2-13-9(12)6-3-7(10)5-8(11)4-6/h3-5,12H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPQGAUFONVTPNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=N)C1=CC(=CC(=C1)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Br2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.98 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares Ethyl 3,5-dibromobenzenecarboximidate with three structurally related compounds: 3,5-dibromobenzamide , Ethyl 3,5-dichlorobenzenecarboximidate , and Methyl 3,5-dibromobenzoate . Key differences in functional groups, reactivity, and physical properties are highlighted.
Table 1: Comparative Properties of this compound and Analogues
Functional Group Influence on Reactivity
- Imidate vs. Amide : this compound’s imidate group (N–O–C linkage) is more reactive than 3,5-dibromobenzamide’s amide group due to reduced resonance stabilization. Imidates undergo nucleophilic substitution at nitrogen (e.g., with amines to form amidines), whereas amides resist such reactions .
- Halogen Effects : Bromine substituents (vs. chlorine in dichloro analogues) enhance electrophilicity and participation in cross-coupling reactions. For example, brominated imidates are superior substrates in Suzuki-Miyaura reactions compared to chlorinated counterparts.
Research Findings and Limitations
- Cross-Coupling Efficiency : this compound’s bromine atoms facilitate Pd-catalyzed cross-coupling reactions, as demonstrated in analogues like 3,5-dibromobenzamide, which undergoes Suzuki reactions at 80–100°C .
- Data Gaps : Specific data on the target compound’s solubility, stability, and synthetic yields are lacking in the provided evidence. Further studies are required to optimize its synthesis and characterize its reactivity.
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